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Compound of Interest

Compound Name: AZD-8835

Cat. No.: B605784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD-8835, a potent and selective

inhibitor of the α and δ isoforms of phosphoinositide 3-kinase (PI3K). It explores the core

mechanism of action, its application in inducing synthetic lethality in cancers harboring PIK3CA

mutations, and detailed experimental protocols for its evaluation.

Executive Summary
The PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, is one of the most

frequently mutated oncogenes in human cancer.[1][2] This has made PI3Kα a critical target for

therapeutic intervention. AZD-8835 is a novel, orally bioavailable small molecule that potently

inhibits PI3Kα and PI3Kδ isoforms, demonstrating significant promise in preclinical models of

PIK3CA-dependent cancers.[1][2] The therapeutic strategy hinges on the principle of synthetic

lethality, where the inhibition of PI3Kα by AZD-8835 is catastrophic to cancer cells that are

reliant on the hyperactivity of the mutated PIK3CA gene for their growth and survival. This

guide consolidates the available preclinical data on AZD-8835, offering a technical resource for

researchers in the field.
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AZD-8835 selectively binds to and inhibits PI3Kα and its mutated forms, which are key

components of the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[3]

This pathway is a central regulator of numerous cellular processes, including cell growth,

proliferation, survival, and metabolism.[4][5] In many cancers, mutations in PIK3CA lead to

constitutive activation of this pathway, promoting tumorigenesis.[3][6] By inhibiting PI3Kα, AZD-
8835 blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to

phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step for the activation of downstream

effectors like AKT.[5] This leads to the suppression of the entire signaling cascade, resulting in

cell cycle arrest and apoptosis in PIK3CA-expressing tumor cells.[1][3]
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Figure 1: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of AZD-8835.
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The Principle of Synthetic Lethality with AZD-8835
Synthetic lethality occurs when the combination of two genetic events (or a genetic event and a

chemical inhibitor) results in cell death, whereas either event alone is viable. In the context of

AZD-8835, the PIK3CA mutation is the first event, creating a dependency or "addiction" of the

cancer cell to the PI3K signaling pathway for survival. The introduction of AZD-8835, the

second event, inhibits the very pathway the cell has become dependent upon, leading to a

lethal outcome. This targeted approach is predicted to be more efficacious and less toxic than

non-selective pan-PI3K inhibitors.[3]
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Figure 2: Logical diagram illustrating the principle of synthetic lethality with AZD-8835.

Quantitative Preclinical Data
AZD-8835 has demonstrated potent and selective inhibitory activity in both enzymatic and

cellular assays. The data highlights its efficacy against PI3Kα and its common mutants, as well

as its preferential growth inhibition of cancer cell lines with PIK3CA mutations.

Enzymatic Inhibition Profile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pi3kalpha-inhibitor-azd8835
https://www.benchchem.com/product/b605784?utm_src=pdf-body-img
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The table below summarizes the half-maximal inhibitory concentration (IC50) values of AZD-
8835 against Class I PI3K isoforms and common PI3Kα mutants.

Target Isoform/Mutant IC50 (nM)

PI3Kα 6.2[7][8]

PI3Kδ 5.7[7][8]

PI3Kβ 431[7][8]

PI3Kγ 90[7][8]

PI3Kα-E545K 6[7]

PI3Kα-H1047R 5.8[7]

Table 1: Enzymatic inhibitory activity of AZD-8835 against PI3K isoforms.

Cellular Activity Profile
The cellular potency of AZD-8835 was evaluated by its ability to inhibit AKT phosphorylation

and cell growth (GI50) in various cancer cell lines.

Cell Line Cancer Type
Key
Mutation(s)

Cellular IC50
(AKT Phos.)

GI50 (µM)

BT474
Breast Ductal

Carcinoma
PIK3CA (K111N) 57 nM[7] 0.53[1]

MCF7
Breast

Adenocarcinoma
PIK3CA (E545K) - 0.31[1]

T47D
Breast Ductal

Carcinoma

PIK3CA

(H1047R)
- 0.2[1]

Jeko-1 B cell - 49 nM[7] -

MDA-MB-468
Breast

Adenocarcinoma
PTEN null 3.5 µM[7] -

RAW264.7 Monocytic - 530 nM[7] -
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Table 2: Cellular inhibitory activity of AZD-8835 in cancer cell lines.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical

evaluation of AZD-8835.

Western Blotting for Pathway Analysis
This protocol is used to assess the inhibition of the PI3K pathway by measuring the

phosphorylation status of key downstream proteins like AKT.

Cell Culture and Treatment: Plate breast cancer cell lines (e.g., BT474, MCF7) and allow

them to adhere. Treat cells with varying concentrations of AZD-8835 or vehicle control for a

specified time (e.g., 2 hours).[1]

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-

PAGE gels and transfer to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with

primary antibodies overnight at 4°C (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-p-S6, anti-

total-S6, and a loading control like β-actin).

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging

system.[1]

Cell Proliferation Assay (GI50 Determination)
This assay measures the concentration of AZD-8835 required to inhibit the growth of a panel of

tumor cell lines by 50%.
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Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach

overnight.[4]

Compound Treatment: Treat cells with a serial dilution of AZD-8835 for a prolonged period

(e.g., 72 hours).[4]

Viability Measurement: Assess cell viability using a metabolic assay such as MTT or a

fluorescence-based method like resazurin. For MTT, add MTT solution and incubate for 3-4

hours, then solubilize the formazan crystals with DMSO and read absorbance.[4]

Data Analysis: Plot the percentage of growth inhibition against the log concentration of AZD-
8835. Calculate the GI50 value using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry
This protocol determines the effect of AZD-8835 on cell cycle progression.

Cell Culture and Treatment: Seed cells (e.g., MCF7, BT474) in 6-well plates. Treat with AZD-
8835 (e.g., 250 nM) or vehicle for 24 hours.[1][4]

Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-

cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[4]

Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining

solution containing RNase A. Incubate in the dark for 30 minutes.[4]

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting

histogram is used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the

cell cycle.[1]

In Vivo Xenograft Efficacy Studies
This protocol assesses the anti-tumor efficacy of AZD-8835 in an animal model.

Tumor Implantation: Subcutaneously implant human breast cancer cells (e.g., BT474 or

MCF7) into immunocompromised mice (e.g., nude mice).[8]
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Treatment Administration: Once tumors reach a palpable size, randomize mice into treatment

and vehicle control groups. Administer AZD-8835 orally according to a specified dosing

schedule (e.g., continuous daily dosing or intermittent high-dose scheduling).[1][9]

Tumor Measurement: Measure tumor volume (e.g., with calipers) and mouse body weight

regularly throughout the study.

Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors can be

excised for analysis of pathway inhibition (e.g., p-AKT levels) or apoptosis markers (e.g.,

cleaved caspase-3) by Western blot or immunohistochemistry.[1][10]

Data Analysis: Plot mean tumor volume over time for each group to assess anti-tumor

activity. Statistical analysis is performed to determine the significance of the treatment effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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